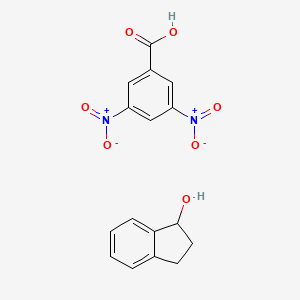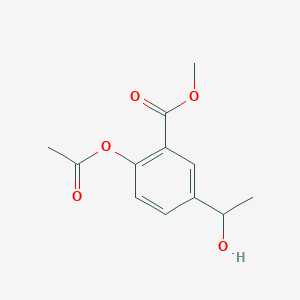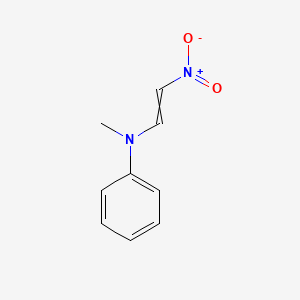![molecular formula C16H11NOS B14585715 2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole CAS No. 61111-99-7](/img/structure/B14585715.png)
2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole is a complex heterocyclic compound that combines the structural features of thiophene, furan, and indole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the thiophene ring, followed by the construction of the furoindole framework through cyclization reactions. Key steps may include:
Formation of Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Construction of Furoindole Framework: This step may involve cyclization reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines.
Applications De Recherche Scientifique
2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Indole Derivatives: Compounds such as indole-3-acetic acid, which is a plant hormone, and various synthetic indole derivatives with antiviral, anticancer, and antimicrobial activities.
Uniqueness
2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole is unique due to its combination of thiophene, furan, and indole rings, which imparts distinct electronic and structural properties
Propriétés
Numéro CAS |
61111-99-7 |
|---|---|
Formule moléculaire |
C16H11NOS |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
2-(2-thiophen-2-ylethenyl)-4H-furo[3,2-b]indole |
InChI |
InChI=1S/C16H11NOS/c1-2-6-14-13(5-1)16-15(17-14)10-11(18-16)7-8-12-4-3-9-19-12/h1-10,17H |
Clé InChI |
MJWOHSMMENQEAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C=CC4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






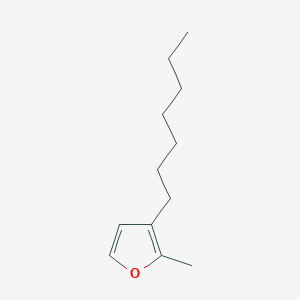

![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)
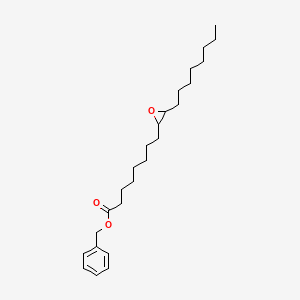
![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)
